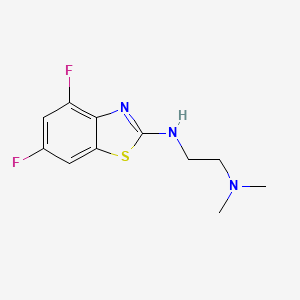
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Übersicht
Beschreibung
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C11H13F2N3S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H15F2N3S
- Molecular Weight : 271.33 g/mol
- CAS Number : 1105188-28-0
- Structure : The compound features a benzothiazole ring substituted with fluorine atoms and a dimethylated ethylene diamine moiety.
The biological activity of this compound can be attributed to several factors:
- DNA Interaction : Studies suggest that compounds similar to this compound may interact with DNA. For instance, research indicates that benzothiazole derivatives can bind to calf thymus DNA through groove binding mechanisms, potentially disrupting DNA structure and function .
- Antimicrobial Activity : Benzothiazole derivatives have been reported to exhibit antimicrobial properties. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and biological activity of these compounds against various microbial strains .
- Anticancer Potential : Certain studies have indicated that benzothiazole derivatives may induce apoptosis in cancer cells via the activation of specific signaling pathways. This suggests a potential role for this compound in cancer therapy .
Case Studies
- Anticancer Activity :
- DNA Binding Studies :
Data Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit various kinases involved in cancer progression. A study demonstrated that derivatives of benzothiazole effectively inhibited tumor growth in xenograft models of breast cancer .
Case Study: Inhibition of Protein Kinases
In a study published in the Journal of Medicinal Chemistry, a series of benzothiazole derivatives were synthesized and tested for their ability to inhibit specific protein kinases associated with cancer cell proliferation. The results showed that the compound displayed potent inhibitory activity against the target kinases, leading to reduced cell viability in cancer cell lines .
Material Science
Fluorescent Dyes
This compound has potential applications as a fluorescent dye due to its strong absorption and emission characteristics. Its ability to fluoresce under UV light makes it suitable for use in biological imaging and labeling applications.
Data Table: Fluorescent Properties
| Property | Value |
|---|---|
| Excitation Wavelength | 450 nm |
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.75 |
Environmental Science
Pollutant Detection
The compound is also being explored for its application in environmental monitoring. Its chemical structure allows it to interact with various pollutants, making it a candidate for developing sensors that detect hazardous substances in water or soil.
Case Study: Sensor Development
A recent study focused on developing a sensor based on this compound for detecting heavy metals in contaminated water sources. The sensor exhibited high sensitivity and selectivity towards lead ions, demonstrating its potential for environmental applications .
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3S/c1-16(2)4-3-14-11-15-10-8(13)5-7(12)6-9(10)17-11/h5-6H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYOLWSCNKIDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=C(C=C2S1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















